molecular formula C11H8N2O B1279966 Di(pyridin-4-yl)methanone CAS No. 6918-15-6

Di(pyridin-4-yl)methanone

Cat. No.: B1279966
CAS No.: 6918-15-6
M. Wt: 184.19 g/mol
InChI Key: CLAOXGJAXHTMPM-UHFFFAOYSA-N
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Description

Di(pyridin-4-yl)methanone: is an organic compound with the molecular formula C₁₁H₈N₂O bis(4-pyridyl) ketone . This compound features two pyridine rings connected by a central carbonyl group, making it a versatile building block in organic synthesis and coordination chemistry.

Mechanism of Action

Target of Action

Di(pyridin-4-yl)methanone is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity . The planarity of the pyrido[3,4-g]quinazoline tricyclic system, which is a part of the compound’s structure, is essential for maintaining the protein kinase inhibitory potency . This suggests that the compound may bind to the active site of the protein kinase, preventing it from phosphorylating other proteins.

Pharmacokinetics

It has a molecular weight of 184.19400 , a density of 1.196g/cm3 , and a boiling point of 346.381ºC at 760 mmHg . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of protein kinase activity . This can lead to a disruption of cellular signaling pathways, potentially altering cellular functions such as cell division and signal transduction. The specific molecular and cellular effects would depend on the particular protein kinases that the compound inhibits.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it has a melting point of 142°C (lit.) . Furthermore, the compound’s efficacy could be influenced by factors such as pH and the presence of other molecules in the cellular environment.

Future Directions

Future research could explore the potential applications of Di(pyridin-4-yl)methanone in various fields, given its role as a precursor in the synthesis of photoresponsive ligands . Further studies could also investigate its properties and potential uses in more depth.

Biochemical Analysis

Biochemical Properties

Di(pyridin-4-yl)methanone plays a crucial role in biochemical reactions, particularly in the inhibition of protein kinases. It interacts with enzymes such as Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). These interactions are primarily due to the planar structure of the compound, which allows it to fit into the active sites of these enzymes, thereby inhibiting their activity . The compound’s ability to inhibit these kinases makes it a valuable tool in studying cell cycle regulation and signal transduction pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of CLK1 and DYRK1A by this compound can lead to alterations in the phosphorylation status of key regulatory proteins, thereby affecting cell cycle progression and apoptosis . Additionally, this compound has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by fitting into the active sites of target enzymes, such as CLK1 and DYRK1A, and inhibiting their activity. This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and clearance from the body, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can sequester this compound in the bloodstream, influencing its distribution and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s localization by directing it to specific cellular compartments or organelles. These targeting signals ensure that this compound exerts its effects at the appropriate sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di(pyridin-4-yl)methanone can be synthesized through various methods. One common approach involves the reaction of 4-bromopyridine with lithium diisopropylamide (LDA) , followed by the addition of carbon dioxide to form the corresponding carboxylic acid. This intermediate is then converted to the ketone using thionyl chloride and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound typically involves the use of 4-cyanopyridine as a starting material. The nitrile group is hydrolyzed to the corresponding carboxylic acid, which is then subjected to Friedel-Crafts acylation using aluminum chloride and acetyl chloride to yield the desired ketone .

Chemical Reactions Analysis

Types of Reactions: Di(pyridin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Di(pyridin-4-yl)methanone is unique due to its ability to form stable coordination complexes with various metal ions, making it highly valuable in coordination chemistry and materials science. Its dual pyridine rings also provide multiple sites for functionalization, enhancing its versatility in synthetic applications .

Properties

IUPAC Name

dipyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAOXGJAXHTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20484767
Record name Dipyridin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6918-15-6
Record name Dipyridin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20484767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (2.5M, 39 mL, 0.096 mol) in 300 mL of ether cooled to -75° C. was added 4-bromopyridine (15.1 g, 0.095 mol) in 100 mL of ether at such a rate to maintain the internal temperature below -50° C. The resulting mixture was stirred at -75° C. for 15 min, and N-methyl,N-methoxyurethane (5.8 g, 0.043 mol) in 25 mL of ether was added over a 20 min period, and the mixture was warmed to room temperature and then stirred for 2 h. The mixture was quenched with 300 mL of water and the layers were separated. The organic layer was extracted with 6N HCl solution, and the aqueous layer was basified with 10% NaOH solution. The basic solution was extracted with chloroform, the organic layer dried over sodium sulfate, concentrated in vacuo, and purified by chromatography on silica (ethyl acetate) to afford 3.9 g (48.7%) of di-(4-pyridyl)ketone.
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
48.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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